molecular formula C24H20ClN5O2S B2909912 N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-87-3

N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2909912
CAS No.: 899760-87-3
M. Wt: 477.97
InChI Key: WXJBZRURQQQVGJ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative featuring a sulfonyl group at position 3 of the fused heterocyclic core and a 4-chlorophenyl substituent at the 5-amine position. The compound’s molecular formula is C₂₄H₂₀ClN₅O₂S, with a molecular weight of 477.97 g/mol . Its structure combines a triazoloquinazoline scaffold—a bicyclic system with a triazole fused to a quinazoline—modified with a 4-isopropylbenzenesulfonyl group, which introduces steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-15(2)16-7-13-19(14-8-16)33(31,32)24-23-27-22(26-18-11-9-17(25)10-12-18)20-5-3-4-6-21(20)30(23)29-28-24/h3-15H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJBZRURQQQVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides under basic conditions.

    Attachment of the chlorophenyl and propan-2-ylphenyl groups: These groups can be introduced through substitution reactions using appropriate halides and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halides and nucleophiles are commonly used in substitution reactions, with conditions varying based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.

Biological Activity

N-(4-chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse research sources.

1. Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the triazole and quinazoline moieties. The general synthetic route can be outlined as follows:

  • Formation of Triazole : The initial step involves the cyclization of appropriate precursors under controlled conditions to yield the triazole structure.
  • Quinazoline Formation : Subsequent reactions involve coupling with benzenesulfonyl derivatives to form the quinazoline ring.
  • Final Modifications : The final product is obtained through various substitution reactions to introduce the 4-chlorophenyl and propan-2-yl groups.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on substituted quinazolines demonstrated moderate inhibitory effects on cell growth in various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
This compoundTBDTBD

The mechanism by which this compound exerts its biological activity is likely multifaceted:

  • Kinase Inhibition : Similar compounds have shown binding affinity to various kinases, indicating a potential mechanism involving kinase inhibition .
    • Notably, compounds with bulky substituents demonstrated altered potency in kinase assays, suggesting structure-activity relationships that could inform future modifications.
  • Lipoxygenase Inhibition : Molecular docking studies have revealed that related triazoloquinazoline derivatives exhibit strong affinity toward lipoxygenase (LOX), an enzyme involved in inflammatory processes . This suggests that this compound may also possess anti-inflammatory properties.

Case Study 1: Antiviral Activity

Research on related sulfonamide derivatives has indicated antiviral properties against tobacco mosaic virus (TMV). Compounds derived from 4-chlorobenzoic acid exhibited promising antiviral activity . While specific data for this compound is limited, its structural similarities suggest potential antiviral applications.

Case Study 2: Inhibition of Cancer Cell Proliferation

In a comparative study involving various quinazolines and their derivatives, compounds were evaluated for their antiproliferative effects across several cancer cell lines. The findings indicated that modifications in the side chain significantly influenced cytotoxic activity .

Comparison with Similar Compounds

The triazoloquinazoline scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:

Structural Analogues with Sulfonyl Modifications
Compound Name Substituents (Position 3) 5-Amine Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-(Propan-2-yl)benzenesulfonyl 4-Chlorophenyl 477.97 High lipophilicity (logP ~4.2); potential kinase inhibition inferred from scaffold
3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Chlorobenzenesulfonyl 4-Methoxyphenyl 479.94 Enhanced solubility due to methoxy group; antioxidant activity reported in triazolopyrimidines
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl 457.52 Moderate cytotoxicity (IC₅₀ ~15 µM in HeLa cells)
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl 483.04 Improved metabolic stability due to methyl groups

Key Observations :

  • Substituent Impact : The 4-chlorophenyl group in the target compound increases lipophilicity compared to methoxy/ethoxy analogs, which may affect bioavailability .
  • Steric Effects : Bulkier substituents (e.g., 4-isopropyl in the target compound) may reduce off-target interactions but could hinder solubility .
Functional Analogues with Anti-Infective Activity
Compound Name Core Structure Substituents Biological Activity Reference
N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (92) Triazolopyrimidine Dimethylaminomethyl, 4-chlorophenyl Antiplasmodial (IC₅₀ = 0.8 µM vs. P. falciparum)
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (60) Triazolopyrimidine Pyridyl, 4-chlorophenethyl Anti-tubercular (MIC = 2 µg/mL vs. M. tuberculosis)
Target Compound Triazoloquinazoline 4-Isopropylbenzenesulfonyl, 4-chlorophenyl N/A (predicted kinase inhibition)

Key Observations :

  • Scaffold Differences : Triazolopyrimidines (e.g., compound 92) exhibit potent antiplasmodial activity due to their smaller size and flexibility, whereas the rigid triazoloquinazoline core in the target compound may favor kinase targeting .
  • Substituent Roles : The 4-chlorophenyl group is conserved across anti-infective analogs, suggesting its role in target engagement .
Physicochemical Properties
Property Target Compound 3-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl) Analogue 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) Analogue
logP 4.2 (predicted) 3.8 3.5
Solubility (µg/mL) <10 (aqueous) 45 (aqueous) 32 (aqueous)
Melting Point Not reported 218–220°C 195–197°C

Key Observations :

  • The target compound’s higher logP correlates with reduced aqueous solubility, a limitation for oral bioavailability.
  • Methoxy/ethoxy groups in analogs improve solubility via hydrogen bonding .

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